1-[(4-bromophenoxy)acetyl]piperidine chemical properties
1-[(4-bromophenoxy)acetyl]piperidine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-[(4-bromophenoxy)acetyl]piperidine
Introduction: Unveiling a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The compound 1-[(4-bromophenoxy)acetyl]piperidine represents a strategic amalgamation of three key chemical moieties: the versatile piperidine heterocycle, a stable 4-bromophenoxy group, and an acetyl linker. This unique combination creates a molecule with significant potential as both a research tool and a scaffold for novel therapeutic agents. The presence of the bromine atom on the phenyl ring provides a reactive handle for further synthetic diversification through cross-coupling reactions, while the tertiary amide linkage offers metabolic stability.
This guide provides a comprehensive overview of the core chemical properties of 1-[(4-bromophenoxy)acetyl]piperidine, detailing its synthesis, structural characterization through spectroscopic methods, physicochemical properties, and potential reactivity. The insights and protocols herein are designed to equip researchers with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
Section 1: Synthesis and Purification
The synthesis of 1-[(4-bromophenoxy)acetyl]piperidine is most efficiently achieved through a classic N-acylation reaction. The causality behind this synthetic choice rests on the high nucleophilicity of the secondary amine of piperidine and the electrophilicity of an activated carboxylic acid derivative, in this case, an acyl chloride. This approach ensures a high-yield, direct formation of the stable amide bond.
Proposed Synthetic Workflow
The synthesis is structured as a two-step process, beginning with the preparation of the key intermediate, (4-bromophenoxy)acetyl chloride, followed by its reaction with piperidine.
Caption: Synthetic workflow for 1-[(4-bromophenoxy)acetyl]piperidine.
Experimental Protocol: Synthesis of 1-[(4-bromophenoxy)acetyl]piperidine
PART A: Synthesis of (4-bromophenoxy)acetic acid
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Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq), sodium hydroxide (2.5 eq), and water (100 mL).
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Dissolution: Stir the mixture at room temperature until all solids have dissolved.
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Addition: Add a solution of chloroacetic acid (1.1 eq) in water (20 mL) dropwise to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Expert Insight: Refluxing ensures sufficient energy to overcome the activation barrier for the Williamson ether synthesis. The use of a base (NaOH) is critical to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
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-
Work-up: After cooling to room temperature, acidify the reaction mixture to pH ~2 using concentrated HCl. A white precipitate will form.
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Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield (4-bromophenoxy)acetic acid.
PART B: Synthesis of 1-[(4-bromophenoxy)acetyl]piperidine
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Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend (4-bromophenoxy)acetic acid (1.0 eq) in dichloromethane (DCM, 50 mL).
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Acyl Chloride Formation: Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then gently reflux for 2 hours until the solution becomes clear.
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Expert Insight: The conversion to the acyl chloride is a self-validating step; the reaction produces gaseous byproducts (SO₂ and HCl), driving it to completion. Excess thionyl chloride can be removed by evaporation.
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Removal of Excess Reagent: Cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude (4-bromophenoxy)acetyl chloride is used directly in the next step.
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N-Acylation: Dissolve the crude acyl chloride in fresh DCM (30 mL) and cool to 0 °C in an ice bath. In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.2 eq) in DCM (20 mL).
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Reaction: Add the piperidine solution dropwise to the acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
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Expert Insight: The reaction is performed at 0 °C to control the initial exothermic acylation. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated, which prevents the protonation of the piperidine starting material.
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Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford 1-[(4-bromophenoxy)acetyl]piperidine as a pure solid.
Section 2: Structural Elucidation and Spectroscopic Analysis
The definitive identification and purity assessment of 1-[(4-bromophenoxy)acetyl]piperidine relies on a combination of standard spectroscopic techniques. The expected data, based on the analysis of its constituent parts, are summarized below.
Caption: Chemical Structure of 1-[(4-bromophenoxy)acetyl]piperidine.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons as two doublets (AA'BB' system) ~6.9-7.5 ppm. Singlet for -OCH₂- protons ~4.6 ppm. Multiple signals for piperidine protons ~1.5-1.7 ppm (β, γ-CH₂) and ~3.4-3.6 ppm (α-CH₂). |
| ¹³C NMR | Carbonyl (C=O) signal ~165-170 ppm. Aromatic carbons ~115-158 ppm. Methylene ether (-OCH₂-) signal ~67 ppm. Piperidine carbons ~24-47 ppm. |
| FT-IR (cm⁻¹) | Strong C=O (amide) stretch at ~1650 cm⁻¹. C-O-C (ether) stretches at ~1245 and ~1040 cm⁻¹. Aromatic C=C stretches at ~1590 and ~1485 cm⁻¹. C-Br stretch in fingerprint region ~650-550 cm⁻¹. |
| Mass Spec. | Molecular ion peak (M⁺) showing a characteristic bromine isotopic pattern (M⁺ and M+2 peaks in ~1:1 ratio). Key fragments corresponding to the piperidinylcarbonyl cation and the 4-bromophenoxyacetyl cation. |
Detailed Spectroscopic Interpretation
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¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum is expected to be highly informative. The para-substituted aromatic ring will produce a characteristic AA'BB' splitting pattern, with two distinct doublets integrating to 2H each. The methylene protons (-OCH₂-) adjacent to the ether oxygen and the carbonyl group will be significantly deshielded and appear as a singlet. The piperidine ring protons will present as a set of broad or complex multiplets in the aliphatic region. Due to the restricted rotation around the amide C-N bond, the two protons on each α-carbon may become diastereotopic, leading to more complex splitting patterns for the signals around 3.4-3.6 ppm.[4]
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Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. The most prominent feature will be the strong, sharp absorption band for the tertiary amide carbonyl (C=O) stretch, expected around 1650 cm⁻¹.[5] The presence of the aryl ether linkage will be confirmed by two C-O stretching bands, an asymmetric stretch around 1245 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
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Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition. The most telling feature in the low-resolution spectrum will be the isotopic signature of bromine, with two peaks of nearly equal intensity (M⁺ and M+2) for the molecular ion.[6] The fragmentation pattern under electron ionization (EI) would likely proceed through alpha-cleavage adjacent to the carbonyl group and the nitrogen atom, yielding characteristic fragments such as the 4-bromophenoxymethylene radical and the N-acetylpiperidine cation, or the piperidine radical and the 4-bromophenoxyacetyl cation.[7]
Section 3: Physicochemical Properties
The physical properties of the compound dictate its handling, formulation, and pharmacokinetic behavior.
| Property | Value / Description | Justification / Source |
| Molecular Formula | C₁₃H₁₆BrNO₂ | Calculated |
| Molecular Weight | 298.18 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow crystalline solid. | Based on similar N-acylated piperidine and bromophenyl compounds. |
| Melting Point | Expected in the range of 90-110 °C. | Analogy to 1-(4-bromophenyl)piperazine (mp 91-95 °C).[8] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). Poorly soluble in water. | Based on the predominantly nonpolar structure. |
| Predicted XlogP | ~2.8 - 3.2 | Estimated based on similar structures like 1-[2-(4-Bromophenoxy)ethyl]piperidine (XlogP = 3.5).[9] |
Section 4: Reactivity and Potential Biological Significance
Chemical Reactivity
The 1-[(4-bromophenoxy)acetyl]piperidine molecule possesses two primary sites for further chemical modification:
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The Aryl Bromide: The C-Br bond is a versatile functional group for transition metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents (aryl, alkyl, vinyl, alkynyl, amino groups) at the para-position of the phenoxy ring. This makes the compound an excellent intermediate for building molecular libraries for structure-activity relationship (SAR) studies.
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The Amide Bond: The tertiary amide bond is generally robust and resistant to hydrolysis under physiological conditions. Cleavage can be achieved under forcing acidic or basic conditions, but it is significantly more stable than an ester linkage, which is a desirable trait for drug candidates.
Potential Biological and Pharmacological Relevance
While specific biological data for 1-[(4-bromophenoxy)acetyl]piperidine is not extensively reported in public literature, the constituent moieties suggest high potential for biological activity.
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Piperidine Core: The piperidine nucleus is a "privileged scaffold" found in numerous FDA-approved drugs, including analgesics, antipsychotics, and antihistamines.[1][2]
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Bromophenyl Group: The inclusion of halogen atoms, particularly bromine, can enhance binding affinity to protein targets through halogen bonding and increase lipophilicity, which can improve membrane permeability. Substituted (4-bromophenyl)piperidine structures have been investigated as potent and selective antagonists for the CCR5 receptor, a key target in HIV therapy.[10]
Given these precedents, 1-[(4-bromophenoxy)acetyl]piperidine serves as a promising starting point for the development of novel agents targeting a wide range of diseases. Its structural features warrant investigation in assays for anticancer, antimicrobial, and neurological activities.
Conclusion
1-[(4-bromophenoxy)acetyl]piperidine is a synthetically accessible and highly versatile molecule. This guide has detailed its logical synthesis, provided a framework for its comprehensive spectroscopic characterization, and summarized its key physicochemical properties. The compound's inherent stability, coupled with the reactive handle provided by the aryl bromide, makes it an ideal scaffold for medicinal chemistry campaigns and a valuable tool for chemical biology research. The protocols and data presented herein provide a solid, authoritative foundation for scientists to build upon in their exploration of this promising chemical entity.
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